molecular formula C10H9FO3 B13600982 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13600982
M. Wt: 196.17 g/mol
InChI Key: RRVLHHRBVGQECN-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid typically involves the introduction of the fluorine and methyl groups onto the phenyl ring, followed by the formation of the keto and carboxylic acid functionalities. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorinated and methylated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylphenylboronic acid
  • 2-Fluoro-3-methylbenzeneboronic acid

Uniqueness

3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both the fluorine and methyl groups on the phenyl ring, along with the keto and carboxylic acid functionalities. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(2-fluoro-3-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO3/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

RRVLHHRBVGQECN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C(=O)O)F

Origin of Product

United States

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